3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
The compound 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide features a piperidine-carboxamide core substituted with a pyrimidinyloxy group at position 3 and a 3-(trifluoromethyl)phenyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
3-pyrimidin-4-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)12-3-1-4-13(9-12)23-16(25)24-8-2-5-14(10-24)26-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDMYGIRJTHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrimidin-4-yloxy group and the trifluoromethylphenyl group. Common reagents used in these steps include various halogenated compounds, amines, and coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research has shown that 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibits significant anticancer activity:
- Mechanism : The compound inhibits cell proliferation in various cancer cell lines.
- Case Study : In vitro studies demonstrated IC50 values ranging from 20 to 30 µM against human breast cancer cells, indicating promising potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Pathogens : It has shown effectiveness against various bacteria and fungi.
- Case Study : In a study assessing the compound's activity against E. coli, an IC50 value of 15 µM was recorded, demonstrating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound acts as a potent inhibitor of specific enzymes:
- Target Enzymes : Notably, it inhibits the TRPV1 receptor, which is involved in pain signaling.
- Case Study : The inhibition constant was determined to be approximately 30 nM, suggesting high potency in pain management applications .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with enhanced biological activities:
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting multiple pathways.
- Pain Management : Due to its TRPV1 inhibition properties.
- Antimicrobial Treatments : For infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Biological Activity
The compound 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and synthesis methodologies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the reaction of piperidine derivatives with pyrimidine and trifluoromethyl phenyl moieties. The incorporation of these functional groups is crucial for enhancing biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperidine + Pyrimidine derivative | Intermediate A |
| 2 | Intermediate A + Trifluoromethyl phenyl group | This compound |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives, including our compound of interest, have been extensively studied. Research indicates that these compounds can inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS).
- Mechanism of Action : The compound exhibits its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models.
- Case Study : In a study evaluating the anti-inflammatory effects of similar pyrimidine derivatives, compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial potential of This compound has also been evaluated:
- Antifungal Activity : Preliminary tests have shown that derivatives containing a trifluoromethyl group possess enhanced antifungal properties against pathogens such as Botrytis cinerea and Botryosphaeria dothidea at concentrations lower than traditional antifungal agents .
- Insecticidal Activity : The compound's insecticidal properties have been assessed against agricultural pests, revealing moderate efficacy compared to leading insecticides .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Metabolic Stability : Studies have indicated that the trifluoromethyl substitution significantly influences metabolic stability, enhancing the bioavailability of the compound in vivo .
- Toxicity Assessments : Toxicological evaluations are ongoing to determine safety profiles, with initial findings suggesting a favorable safety margin compared to existing pharmaceuticals.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate high-purity product .
- Yield Improvement : Pre-activate carboxylic acid intermediates with HOBt/EDC before introducing the amine nucleophile .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
Discrepancies often arise from variations in assay design, target specificity, or compound purity. Methodological steps include:
- Assay Validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular kinase inhibition assays) .
- Batch Reproducibility : Characterize compound purity (>98% via HPLC) and stability (e.g., assess hydrolytic degradation in buffer) .
- Structural Confirmation : Use ¹H/¹³C NMR and HRMS to verify batch consistency, as impurities like de-trifluoromethyl byproducts may skew activity .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidin-4-yloxy group and piperidine carboxamide linkage. For example, pyrimidine protons typically resonate at δ 8.3–8.8 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₇H₁₆F₃N₃O₂).
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .
Advanced: What strategies mitigate byproduct formation during synthesis, such as N-alkylation or ring-opening side reactions?
Answer:
- Selective Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during pyrimidine coupling, followed by acidic deprotection .
- Low-Temperature Coupling : Perform carboxamide formation at 0°C to suppress competing N-alkylation .
- Byproduct Monitoring : Employ LC-MS to detect intermediates like hydrolyzed pyrimidine or decarboxylated derivatives early in the synthesis .
Basic: How should in vitro assays be designed to evaluate this compound’s kinase inhibition potential?
Answer:
- Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive assays with luciferase-based ADP-Glo™ detection .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Control Compounds : Include reference inhibitors (e.g., imatinib for tyrosine kinases) to validate assay sensitivity .
Advanced: What computational approaches are validated for modeling this compound’s binding affinity to target proteins?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (PDB IDs: e.g., 1M17 for EGFR). Focus on hydrogen bonding with pyrimidine and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- Free Energy Calculations : Apply MM-GBSA to predict ΔG binding, correlating with experimental IC₅₀ values .
Basic: What stability studies are critical for ensuring reliable biological data?
Answer:
- Solution Stability : Incubate the compound in PBS (pH 7.4) and DMEM at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Light Sensitivity : Store aliquots in amber vials to prevent photolytic cleavage of the pyrimidin-4-yloxy group .
- Cryopreservation : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -80°C to avoid freeze-thaw degradation .
Advanced: How can researchers address conflicting SAR (Structure-Activity Relationship) data in analogs of this compound?
Answer:
- Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. methyl groups on phenyl rings) using 3D-QSAR models (e.g., CoMFA) .
- Proteomic Profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions that may explain divergent activity .
- Crystallography : Solve co-crystal structures of analogs with target proteins to rationalize steric or electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
